molecular formula C6H8N4 B2738966 (3-amino-4-methyl-1H-pyrazol-1-yl)acetonitrile CAS No. 1174877-89-4

(3-amino-4-methyl-1H-pyrazol-1-yl)acetonitrile

Cat. No.: B2738966
CAS No.: 1174877-89-4
M. Wt: 136.158
InChI Key: OKGBQXHFULRQFE-UHFFFAOYSA-N
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Description

(3-amino-4-methyl-1H-pyrazol-1-yl)acetonitrile is an organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .

Scientific Research Applications

(3-amino-4-methyl-1H-pyrazol-1-yl)acetonitrile has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-amino-4-methyl-1H-pyrazol-1-yl)acetonitrile typically involves the reaction of 3-amino-4-methylpyrazole with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the pyrazole, followed by the addition of acetonitrile . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the implementation of green chemistry principles, such as the use of non-toxic solvents and catalysts, can make the production process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

(3-amino-4-methyl-1H-pyrazol-1-yl)acetonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (3-amino-4-methyl-1H-pyrazol-1-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-amino-4-methyl-1H-pyrazol-1-yl)acetonitrile is unique due to the presence of both an amino group and an acetonitrile group on the pyrazole ring.

Properties

IUPAC Name

2-(3-amino-4-methylpyrazol-1-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4/c1-5-4-10(3-2-7)9-6(5)8/h4H,3H2,1H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKGBQXHFULRQFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1N)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1174877-89-4
Record name 2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetonitrile
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